![molecular formula C14H11ClF3NO B2983672 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-70-7](/img/structure/B2983672.png)
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its chloro, methoxy, and trifluoromethyl groups attached to a pyridine ring
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that its targets could be related to these fields.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that they may have significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the chloro group to form a corresponding amine.
Substitution: Replacement of the methoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxide: Resulting from the oxidation of the pyridine ring.
Amine: Resulting from the reduction of the chloro group.
Substituted Derivatives: Resulting from substitution reactions involving the methoxy or trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methoxyphenyl isocyanate: Similar in having a chloro and methoxy group but differs in the presence of the isocyanate group.
Propanamide, N-(4-methoxyphenyl)-3-chloro-: Similar in having a chloro and methoxy group but differs in the presence of the propanamide group.
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Similar in having a chloro and methoxy group but differs in the presence of the ethanone group.
Uniqueness: 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This trifluoromethyl group can significantly affect the compound's reactivity and biological activity.
Propriétés
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-20-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBEOFVMCBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
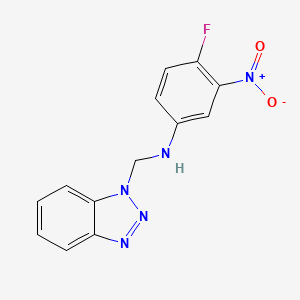
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)
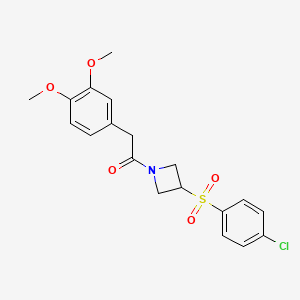
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)
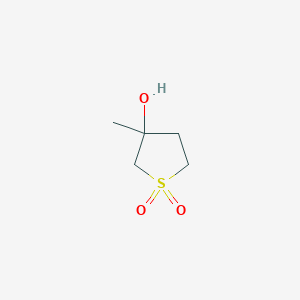
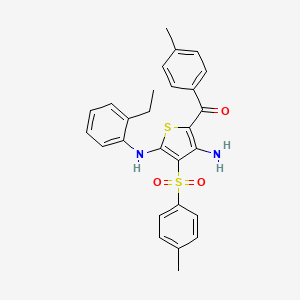
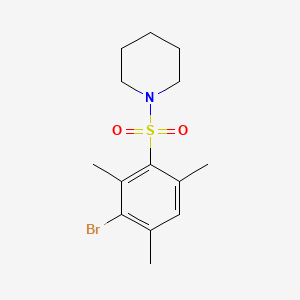
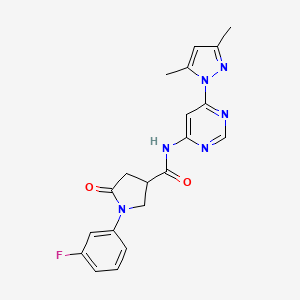
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/new.no-structure.jpg)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
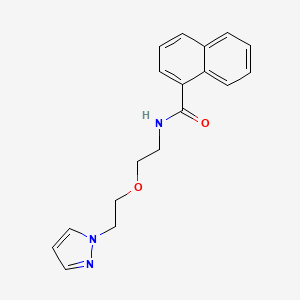
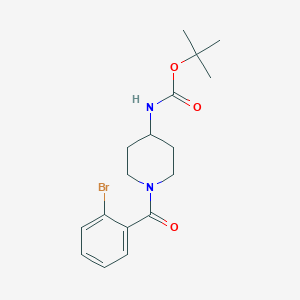
![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)
